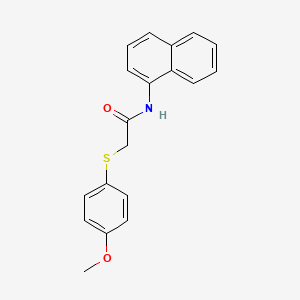

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide

Description

2-((4-Methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide is a thioacetamide derivative featuring a 4-methoxyphenylthio group and a naphthalen-1-yl acetamide moiety. Its structure combines electron-donating methoxy substituents with the hydrophobic naphthalene system, making it a candidate for diverse biological and material applications. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous thioacetamide preparations .

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-15-9-11-16(12-10-15)23-13-19(21)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOKTSRHRNFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-methoxythiophenol with naphthyl acetic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The methoxy and thio groups can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new derivatives with potentially enhanced properties.

Biology

The compound is under investigation for its biological activities, which include:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against various pathogens. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Staphylococcus epidermidis are reported to be low, indicating significant antimicrobial efficacy.

- Antioxidant Activity : Related compounds have demonstrated antioxidant capabilities that could be attributed to the methoxyphenyl group. The antioxidant activity has been shown to surpass that of established antioxidants like ascorbic acid in some derivatives .

- Anticancer Activity : Research indicates potential cytotoxic effects against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism may involve the modulation of specific molecular targets, leading to cell growth inhibition.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with enzymes or receptors positions it as a candidate for drug development.

Antimicrobial Evaluation

In vitro studies have shown that derivatives similar to this compound effectively inhibit biofilm formation in bacterial cultures. Certain structural features enhance antibacterial activity significantly.

Cytotoxicity Assays

Studies evaluating the cytotoxic effects on Jurkat T cells and HT29 cells indicate that electron-donating groups enhance cytotoxicity. This suggests that modifications in the compound's structure could similarly influence its antitumor properties.

Antimicrobial Activity

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity

| Activity Type | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Thermal Stability: Compound 6 exhibits a high melting point (237–238°C), attributed to hydrogen bonding (O–H and N–H) and rigid tetrahydroisoquinoline structure . The target compound may share similar stability due to its naphthyl group.

Biological Activity

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₉H₁₇N₁O₂S

- Molecular Weight : 321.41 g/mol

- CAS Number : 921521-27-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.67 | |

| HCT116 (Colon Cancer) | 3.45 | |

| PC3 (Prostate Cancer) | 2.80 | |

| U-87 (Glioblastoma) | 4.10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

The compound's mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer progression. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial activity against various strains of bacteria.

Table 2: Antibacterial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 20 |

Study on Anticancer Effects

A study conducted by Zhang et al. evaluated the anticancer effects of various derivatives including this compound. The results indicated that this compound had a significant inhibitory effect on the proliferation of multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction confirmed through flow cytometry assays and Western blot analysis for apoptosis markers .

Study on Antibacterial Effects

Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited bacterial growth at relatively low concentrations, suggesting potential for development as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.